4,6-Dichloro-2-methylthio-5-phenylpyrimidine
Overview
Description
Mechanism of Action
Target of Action
It’s known to have significant in vivo anti-inflammatory activity , suggesting it may target inflammatory pathways.
Result of Action
4,6-Dichloro-2-methylthio-5-phenylpyrimidine has been reported to exhibit significant in vivo anti-inflammatory activity . This suggests that it may reduce inflammation at the molecular and cellular levels, potentially by inhibiting the production of pro-inflammatory mediators or by modulating immune cell activity.
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-methylthio-5-phenylpyrimidine has significant in vivo anti-inflammatory activity
Cellular Effects
Its significant in vivo anti-inflammatory activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
4,6-Dichloro-2-methylthio-5-phenylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with thiourea and phenylboronic acid under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,6-Dichloro-2-methylthio-5-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form novel organometallic complexes.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dichloro-2-methylthio-5-phenylpyrimidine is used in various scientific research applications, including:
Comparison with Similar Compounds
4,6-Dichloro-2-methylthio-5-phenylpyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-methylpyrimidine: This compound lacks the phenyl group, which may affect its chemical reactivity and biological activity.
4,6-Dichloro-2,5-diphenylpyrimidine: The presence of an additional phenyl group can influence the compound’s steric and electronic properties.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound is structurally similar but lacks the phenyl group, which may impact its applications and effectiveness.
The uniqueness of this compound lies in its combination of chlorine, methylthio, and phenyl groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMZMBTPXASSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214668 | |
Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64415-11-8 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64415-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-2-methylthio-5-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-methylthio-5-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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